REACTION_CXSMILES
|
C[Si]([N-][Si](C)(C)C)(C)C.[Li+].C1COCC1.[CH3:16][C:17]1[CH:22]=[CH:21][N:20]=[CH:19][N:18]=1.[Cl:23][C:24]1[CH:33]=[CH:32][C:27]([C:28](OC)=[O:29])=[CH:26][CH:25]=1>>[Cl:23][C:24]1[CH:33]=[CH:32][C:27]([C:28](=[O:29])[CH2:16][C:17]2[CH:22]=[CH:21][N:20]=[CH:19][N:18]=2)=[CH:26][CH:25]=1 |f:0.1|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C[Si](C)(C)[N-][Si](C)(C)C.[Li+]
|
Name
|
|
Quantity
|
4.25 L
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
250 g
|
Type
|
reactant
|
Smiles
|
CC1=NC=NC=C1
|
Name
|
|
Quantity
|
453.2 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(C(=O)OC)C=C1
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
with stirring under nitrogen
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The cooling bath was removed
|
Type
|
STIRRING
|
Details
|
stir for 16 h
|
Duration
|
16 h
|
Type
|
ADDITION
|
Details
|
Water (3 L) and ethyl acetate (3 L) were added
|
Type
|
CUSTOM
|
Details
|
The layers were separated
|
Type
|
WASH
|
Details
|
the organic layer was washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
The mixture was then concentrated to 800 mL and hexanes (250 mL)
|
Type
|
ADDITION
|
Details
|
were added
|
Type
|
FILTRATION
|
Details
|
The product was filtered
|
Type
|
WASH
|
Details
|
washed with hexanes, and air
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
to provide a yellow solid
|
Name
|
|
Type
|
|
Smiles
|
ClC1=CC=C(C=C1)C(CC1=NC=NC=C1)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |